molecular formula C8H8N2O B1394141 3-methyl-1H-indazol-7-ol CAS No. 1131595-36-2

3-methyl-1H-indazol-7-ol

Cat. No.: B1394141
CAS No.: 1131595-36-2
M. Wt: 148.16 g/mol
InChI Key: BOPBKEWPSKGMSR-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-7-ol is a high-value chemical building block based on the indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The indazole core is a very active field of research, with a significant number of scientific papers and patents dealing with biological applications, making it a crucial structure for developing novel therapeutic agents . This specific compound features a methyl substituent at the 3-position and a hydroxyl group at the 7-position, which serve as key modification sites for synthetic elaboration into more complex molecules. Researchers utilize this compound as a versatile precursor in synthesizing novel heterocyclic compounds for biological evaluation. Indazole derivatives have demonstrated potent activity in various research contexts, including as inhibitors of protein kinases such as JNK, which are targets for treating inflammatory disorders like rheumatoid arthritis . The presence of the hydroxyl group on the benzense ring is a critical pharmacophore, contributing to molecular interactions and physicochemical properties. Its molecular formula is C 8 H 8 N 2 O, with a molecular weight of 148.16 g/mol . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBKEWPSKGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676378
Record name 3-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131595-36-2
Record name 3-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 1h Indazol 7 Ol and Derivatives

Classical and Contemporary Approaches to Indazole Synthesis

The construction of the indazole core is a well-explored area of organic synthesis, with a variety of methods developed over the years. These strategies often involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. nih.govbohrium.com

Synthesis of the Core Indazole Ring System

Historically, the synthesis of indazoles, also known as benzopyrazoles, dates back to the work of Emil Fischer, who synthesized the parent compound from o-hydrazino cinnamic acid. nih.gov Many classical and contemporary methods for constructing the 1H-indazole ring system have since been developed. These often rely on the cyclization of appropriately substituted benzene precursors. researchgate.netnih.govacs.org

A common strategy involves the reaction of hydrazine (B178648) derivatives with o-halo ketones or aldehydes, though this can require harsh conditions. thieme-connect.com Another classical approach is the diazotization of o-toluidines followed by cyclization. sci-hub.se For instance, substituted o-toluidines can be converted to o-methylbenzenediazonium-tetrafluoroborates, which then cyclize to form the indazole ring. sci-hub.se

More modern approaches have focused on developing milder and more efficient catalytic systems. For example, copper-catalyzed N-N bond formation from 2-amino nitriles offers a two-step protocol to the indazole core. thieme-connect.com This method involves the addition of an organometallic reagent to the nitrile to form an imine, followed by a copper-catalyzed oxidative N-N bond formation. thieme-connect.com Another innovative method reports the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems from 2-formyl dialkylanilines and hydroxylamine. nih.gov

A specific synthesis for 3-methyl-1H-indazole involves a three-step process starting from acetophenone (B1666503). google.com First, acetophenone is nitrated to 2-nitroacetophenone. This is followed by the reduction of the nitro group to an amino group to yield 2-aminoacetophenone (B1585202). Finally, diazotization of 2-aminoacetophenone followed by reduction and cyclization yields 3-methyl-1H-indazole. google.com

Regioselective Synthesis Strategies

A significant challenge in indazole synthesis is controlling the regioselectivity, particularly when substituting the nitrogen atoms of the pyrazole ring, which can lead to mixtures of N1- and N2-substituted products. acs.org The 1H-tautomer is generally more stable and predominates. sci-hub.seresearchgate.net

Several strategies have been developed to achieve regioselective synthesis. The Cadogan reductive cyclization of ortho-imino-nitrobenzenes is a notable method for producing 2H-indazoles. acs.orgnih.govorganic-chemistry.org This one-pot procedure involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization, often promoted by a phosphine (B1218219) reagent. acs.orgnih.govorganic-chemistry.org

For the regioselective synthesis of N1- and N2-ribonucleosides of 4-nitroindazole, the reaction conditions play a crucial role. nih.gov Thermodynamic control favors the formation of the N1-isomer, while kinetic control leads to the N2-isomer. nih.gov The choice of solvent and base can also significantly influence the N1/N2 ratio in alkylation reactions. beilstein-journals.org For instance, a thermodynamically controlled N1-selective alkylation has been developed for large-scale synthesis. nih.gov

Iron-catalyzed ring-opening of styrene (B11656) oxides with 3-aminoindazoles has been shown to produce 3,4-diarylpyrimido[1,2-b]indazole derivatives with high chemo- and regioselectivity. rsc.org

Functionalization and Derivatization of 3-Methyl-1H-Indazol-7-ol

Once the 3-methyl-1H-indazole core is synthesized, further functionalization can be carried out to introduce various substituents and modify its properties.

Introduction of Substituents at the Indazole Core

Introducing substituents at various positions of the indazole ring is crucial for tuning the molecule's biological activity. researchgate.netnih.gov Direct C-H functionalization has emerged as a powerful tool for this purpose.

For instance, direct C7-bromination of 4-substituted 1H-indazoles has been achieved with N-bromosuccinimide (NBS). rsc.org This C7-bromo intermediate can then be used in cross-coupling reactions to introduce aryl groups at this position. rsc.org Palladium-catalyzed oxidative alkenylation allows for the introduction of vinyl groups at the C3 and C7 positions. acs.org

The introduction of substituents can also be achieved through the synthesis of novel indazole building blocks. For example, 7-OTf-1H-indazole, 7-iodo-1H-indazole, and 3-bromo-7-iodo-1H-indazole have been synthesized as versatile precursors for divergent syntheses via palladium cross-coupling reactions. researchgate.net The modification of the indazole core with groups like trifluoromethyl is a common strategy to enhance its properties. ontosight.ai

A variety of substituents have been introduced at different positions of the indazole ring to explore their structure-activity relationships. For example, in a series of indazole arylsulfonamides, methoxy (B1213986) or hydroxyl groups were found to be potent C4 substituents, while only small groups were tolerated at C5, C6, or C7. acs.org

Reaction Type Position(s) Functionalized Reagents/Catalysts Reference
C7-BrominationC7N-Bromosuccinimide (NBS) rsc.org
Oxidative AlkenylationC3, C7Pd(OAc)₂, Ag₂CO₃ acs.org
ArylationC3Arylboronic acids, Pd(PPh₃)₄ researchgate.net
ArylationC4Arylboronic acids, Pd(PPh₃)₄ researchgate.net
ArylationC7Arylboronic acids, Pd catalyst nih.gov

Modification of the Hydroxyl Group at C7

The hydroxyl group at the C7 position of this compound is a key functional handle for further derivatization. For example, the synthesis of thyromimetic indazoles has been achieved starting from 5-hydroxy-2-nitrobenzaldehyde, where the phenol (B47542) group is protected before subsequent reactions. sci-hub.se In another instance, 3-methyl-1H-indazol-6-ol was treated with sodium hydride to deprotonate the hydroxyl group, allowing for further reactions. chemicalbook.com

Palladium Cross-Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org

The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl and heteroaryl substituents onto the indazole core. nih.govrsc.orgrsc.org For example, C7-bromo-4-substituted-1H-indazoles can be coupled with various boronic acids to yield C7-arylated products. nih.gov This reaction is tolerant of a wide range of functional groups and provides access to a diverse library of compounds. nih.gov Similarly, 4-substituted and 3,4-disubstituted indazole derivatives have been synthesized using Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions. researchgate.net

The screening of different palladium catalysts and reaction conditions is often necessary to optimize the yield and selectivity of these coupling reactions. researchgate.net For instance, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid was optimized using Pd(dppf)Cl₂ as the catalyst. researchgate.net

Coupling Reaction Positions Coupled Catalyst System Key Features Reference
Suzuki-MiyauraC7PdCl₂(PPh₃)₂ / K₂CO₃ or Cs₂CO₃Arylation of C7-bromoindazoles rsc.org
Suzuki-MiyauraC4Pd(OAc)₂ / RuPhos / K₃PO₄Synthesis of 3-aryl-1H-indazol-5-amines researchgate.net
Suzuki-MiyauraC5Pd(dppf)Cl₂ / K₂CO₃Synthesis of pyrrolyl and thiophenyl indazoles researchgate.net
Heck, Sonogashira, StilleC4Various Pd catalystsIntroduction of vinyl and alkynyl groups researchgate.net
Oxidative AlkenylationC3, C7Pd(OAc)₂ / Ag₂CO₃Direct C-H alkenylation acs.org

Novel Synthetic Routes for this compound Analogues

The development of novel synthetic methodologies for indazole derivatives is crucial for advancing drug discovery and materials science. bohrium.combenthamdirect.com Researchers have focused on creating efficient access to a wide range of functionalized indazole scaffolds, including analogues of this compound. These innovative routes often employ transition-metal catalysis to construct or modify the indazole core, enabling the introduction of diverse substituents at various positions. benthamdirect.comresearchgate.net

One significant area of advancement is the use of palladium-catalyzed cross-coupling reactions. These methods allow for the functionalization of the indazole ring at specific carbon atoms, which is a powerful tool for creating libraries of analogues. For instance, novel building blocks like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole have been synthesized to serve as versatile precursors in divergent syntheses. researchgate.net These halogenated indazoles can undergo various palladium-mediated reactions, such as cyanation and Sonogashira coupling, to introduce cyano and ethynyl (B1212043) groups at the C-7 position. researchgate.net This strategy provides a regioselective route to 7-substituted-1H-indazoles, which are valuable analogues. researchgate.net

Rhodium catalysis has also emerged as a powerful tool for synthesizing complex indazole analogues. One such method involves the rhodium(III)-catalyzed 1,4-addition reaction of maleimides with N-aryl indazol-3-ols. acs.org This process efficiently creates succinimide-bearing indazol-3-ol scaffolds. acs.org The reaction is tolerant of a variety of functional groups on the N-aryl ring of the indazol-3-ol, including both electron-donating and electron-withdrawing groups, demonstrating the broad applicability of this method for generating diverse analogues. acs.org

Furthermore, novel routes to dihydro-1H-indazol-3-ol derivatives have been established. The reaction of substituted chalcones with hydrazine hydrate (B1144303) can yield 4,5-dihydro-1H-indazol-3-ol compounds, which can be further modified. nih.gov For example, these intermediates can react with methyl isothiocyanate to produce N-methyl-4,5-dihydroindazole-1-carbothioamides. nih.gov These multi-step syntheses highlight the modular approach being used to build complex molecular architectures based on the indazole framework.

Below is a table summarizing selected novel synthetic routes applicable to the generation of this compound analogues.

Table 1: Novel Synthetic Routes for Indazole Analogues

Method Catalyst/Reagent Starting Material Example Product Type Key Features
Palladium-Catalyzed Cyanation Pd₂(dba)₃, dppf, Zn(CN)₂ 7-OTf-1H-indazole 7-Cyano-1H-indazole Provides regioselective functionalization at the C-7 position. researchgate.net
Rhodium-Catalyzed C-H Alkylation [Cp*RhCl₂]₂, AgOAc N-phenyl indazol-3-ol Succinimide-bearing indazol-3-ol Forms C-C bonds under C-H activation; tolerant of various functional groups. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. bohrium.com These approaches focus on the use of eco-friendly solvents, sustainable catalysts, and energy-efficient reaction conditions. bohrium.comacs.org

One prominent green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, copper oxide nanoparticles supported on activated carbon have been employed as an efficient catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide. acs.org This reaction proceeds in polyethylene (B3416737) glycol (PEG-400), a biodegradable and low-toxicity solvent, avoiding the need for ligands or bases. acs.org

The use of aqueous media is another cornerstone of green synthesis. A highly efficient method for synthesizing substituted -1H-indazol-3-amine derivatives utilizes a mixture of ethanol (B145695) and water as an eco-friendly solvent system. researchgate.net This reaction, catalyzed by ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN), can be accelerated using ultrasound irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. researchgate.net Similarly, citric acid has been used as a green catalyst for the one-pot, regioselective synthesis of N-alkylated indazoles in an ethanol-water mixture. primescholars.com This method is notable for its broad substrate scope and simple work-up procedure. primescholars.com

Microwave-assisted synthesis represents another energy-efficient green technique. An eco-friendly, one-pot, microwave-assisted method has been developed for the synthesis of 1-H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates. ajrconline.org This approach significantly reduces reaction times and often improves yields compared to conventional heating methods, while being environmentally benign. ajrconline.org Grinding protocols, which minimize or eliminate the use of solvents, have also been reported. The synthesis of 1-H-indazole derivatives has been achieved by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate in the presence of ammonium chloride as a mild acid catalyst with a small amount of ethanol. samipubco.com This method is characterized by its simplicity, short reaction times, and high yields. samipubco.com

The following table summarizes various green chemistry approaches for the synthesis of indazole derivatives.

Table 2: Green Chemistry Approaches for Indazole Synthesis

Method Catalyst Solvent/Medium Energy Source Key Advantages
Heterogeneous Catalysis Copper Oxide Nanoparticles on Activated Carbon PEG-400 Conventional Heating Reusable catalyst, biodegradable solvent, ligand-free. acs.org
Ultrasound-Assisted Synthesis Ceric (IV) Ammonium Nitrate (CAN) Ethanol-Water Ultrasound Irradiation Eco-friendly solvent, reduced reaction time, high yields. researchgate.net
Microwave-Assisted Synthesis None specified None specified Microwave Irradiation Rapid, efficient, eco-friendly, good to excellent yields. ajrconline.org
Acid-Catalyzed Grinding Ammonium Chloride Ethanol (minimal) Mechanical Grinding Solvent-minimized, short reaction time, simple procedure. samipubco.com

Biological Activities and Pharmacological Profiles of 3 Methyl 1h Indazol 7 Ol Derivatives

Anticancer Activities of 3-Methyl-1H-Indazol-7-ol Derivatives

The indazole scaffold is present in several FDA-approved small molecule anticancer drugs, highlighting its importance in oncology. rsc.orgnih.gov Research into various indazole derivatives has demonstrated significant anti-cancer activity both in vitro and in vivo, often through the inhibition of kinases. nih.gov

A range of 1H-indazole derivatives have shown potent growth-inhibitory activity against various human cancer cell lines. For instance, a series of 3-amino-1H-indazole derivatives were evaluated for their antiproliferative effects against cell lines such as HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric). nih.gov One compound from this series, designated W24, exhibited broad-spectrum activity with IC₅₀ values ranging from 0.43 to 3.88 μM across four of the cell lines. nih.gov

In another study, compound 2f, an indazole derivative, showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. rsc.orgnih.gov This compound effectively inhibited the proliferation and colony formation of the 4T1 breast cancer cell line. rsc.orgnih.gov Similarly, compound 6o, from a series of 1H-indazole-3-amine derivatives, displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, while showing greater selectivity for normal cells. nih.govnih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives

Compound Cancer Cell Line IC₅₀ (μM)
W24 HT-29, MCF-7, A-549, HGC-27 0.43 - 3.88
2f Various cancer cell lines 0.23 - 1.15
6o K562 (chronic myeloid leukemia) 5.15

The anticancer effects of indazole derivatives are often linked to their ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

Treatment of the HGC-27 gastric cancer cell line with the indazole derivative W24 was found to induce G2/M cell cycle arrest and promote apoptosis. nih.gov This was achieved by regulating key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov The compound also induced changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, which are hallmarks of apoptosis. nih.gov

Similarly, compound 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov The compound also decreased the mitochondrial membrane potential and increased ROS levels in the cancer cells. rsc.orgnih.gov Another derivative, compound 6o, was confirmed to influence apoptosis and the cell cycle, possibly by inhibiting members of the Bcl-2 family and affecting the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov

Anti-inflammatory Properties of Indazole Derivatives

The indazole core is a key feature in several anti-inflammatory drugs. nih.gov Various derivatives of indazole have demonstrated significant anti-inflammatory activities. nih.gov For example, certain synthesized hydrochlorides of indazole derivatives have shown anti-inflammatory effects comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) benzydamine (B159093) in carrageenan-induced edema tests in animal models. nih.gov The structural similarities of indazoles to biological molecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biopolymers in living systems, contributing to their anti-inflammatory effects. researchgate.net

Antimicrobial Activities of Indazole Derivatives

Indazole derivatives have been recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.govnih.gov

Derivatives of indazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net A study of N-methyl-3-aryl indazoles found them to be dominant against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov

In a specific study, a series of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1,8-naphthyridine derivatives were synthesized and screened for their antibacterial activity. The compounds exhibited moderate activity against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). researchgate.net The results, measured by the zone of inhibition, are detailed in the table below.

Table 2: Antibacterial Activity of 2-[(3-methyl-1H-indazol-1-yl)...] Derivatives (Zone of Inhibition in mm)

Compound S. aureus B. subtilis E. coli P. aeruginosa
4a 10 09 8 8
4b 09 11 9 9
4c 10 12 8 8
4d 10 12 9 9
4e 11 10 8 8
Ciprofloxacin 26 26 28 25

The antimicrobial profile of indazole derivatives extends to antifungal activity. A series of N-methyl-3-aryl indazoles showed efficacy against the fungal strain Candida albicans. nih.gov

The same 2-[(3-methyl-1H-indazol-1-yl)...] derivatives tested for antibacterial activity were also evaluated against the fungi Candida albicans and Aspergillus niger. researchgate.net The compounds demonstrated good antifungal activities, with compounds 4b and 4d showing particularly significant efficacy against A. niger and C. albicans, respectively. researchgate.net

Table 3: Antifungal Activity of 2-[(3-methyl-1H-indazol-1-yl)...] Derivatives (Zone of Inhibition in mm)

Compound C. albicans A. niger
4a 22 24
4b 23 26
4c 19 22
4d 26 22
4e 17 20
Fluconazole 26 25

Antiviral Activities and HIV Protease Inhibition

The indazole scaffold has been identified as a key component in the development of various antiviral agents. mdpi.com Research has explored the potential of indazole derivatives to inhibit a range of DNA and RNA viruses. nih.gov

In the context of Human Immunodeficiency Virus (HIV), indazole derivatives have been investigated for their ability to inhibit viral replication. One significant area of research has been their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A novel series of indazole NNRTIs was developed through structure-based drug design, demonstrating good metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.govdrugbank.com While specific studies on this compound derivatives as NNRTIs are not extensively documented in the reviewed literature, the general success of the indazole scaffold suggests a potential avenue for future research.

Furthermore, some indazole derivatives have been explored for their activity against other RNA viruses. For instance, 6-acetyl-1H-indazole (6A1HI) was identified as an inhibitor of the dengue virus (DENV) RNA replication step. nih.gov This compound was found to be specific to DENV and decreased the production of infectious DENV particles by up to 1,000-fold without significant cytotoxicity. nih.gov Structure-activity relationship (SAR) studies on 6A1HI and its analogues have helped to identify the key structural elements required for its antiviral activity. nih.gov

Table 1: Antiviral Activity of Selected Indazole Derivatives
CompoundVirusMechanism of ActionReported Activity
Indazole NNRTI SeriesHIV-1Non-nucleoside reverse transcriptase inhibitionGood metabolic stability and mutant resilience nih.govdrugbank.com
6-acetyl-1H-indazole (6A1HI)Dengue Virus (DENV)Inhibition of viral RNA replicationEC₅₀ = 6.5 μM nih.gov

Central Nervous System (CNS) Activities

Derivatives of indazole have shown significant promise in targeting various components of the central nervous system, exhibiting activities such as receptor antagonism and neuroprotection.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism:

The calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. nih.govfrontiersin.org Consequently, CGRP receptor antagonists have emerged as a significant class of drugs for the acute treatment of migraine. researchgate.netdrugsincontext.com A highly potent CGRP receptor antagonist, BMS-742413, incorporates a 7-methyl-1H-indazol-5-yl moiety, a structure closely related to this compound. nih.gov This compound has demonstrated excellent aqueous solubility, oxidative stability, and a favorable toxicological profile. nih.gov In preclinical models, BMS-742413 showed robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow, highlighting its potential for rapid onset of action. nih.gov

Table 2: CGRP Receptor Antagonist Activity
CompoundTargetKey Structural MoietySignificance
BMS-742413CGRP Receptor7-methyl-1H-indazol-5-ylPotent antagonist with potential for acute migraine treatment nih.gov

Serotonin (B10506) Receptor Antagonism/Agonism:

Indazole derivatives have also been investigated for their interaction with serotonin (5-HT) receptors. researchgate.net Specifically, a series of indazole-3-carboxamides have been synthesized and evaluated for their antagonist affinity at the 5-HT₄ receptor. acs.org In these studies, alkylation at the N-1 position of the indazole ring was found to increase 5-HT₄ receptor antagonist affinity. acs.org While some of these compounds also showed affinity for other receptors like 5-HT₃ and 5-HT₂ₐ, increasing the conformational flexibility of the amine moiety enhanced selectivity for the 5-HT₄ receptor. acs.org Granisetron, a well-known antiemetic used in cancer chemotherapy, is a selective 5-HT₃ receptor antagonist that features an indazole nucleus as its core pharmacophore. nih.gov

The neuroprotective potential of indazole derivatives has been an area of active research. A class of oxadiazolylindazole derivatives has been identified as voltage-dependent sodium channel modulators with neuroprotective effects. acs.org One such compound, (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine, demonstrated neuroprotective activity in hippocampal slices comparable to the established neuroprotectant sipatrigine. acs.org These compounds act by causing a use- and voltage-dependent block of sodium currents in hippocampal neurons. acs.org

Furthermore, some indazole derivatives have shown neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, which is relevant to Alzheimer's disease research. researchgate.net The mechanism of this neuroprotection is linked to their anti-inflammatory and antioxidant properties. researchgate.net

Other Relevant Biological Activities of Indazole Derivatives

Beyond their antiviral and CNS activities, indazole derivatives have demonstrated a range of other significant biological effects.

Anti-inflammatory Activity:

Indazole and its derivatives have been shown to possess marked anti-inflammatory properties. nih.gov Studies using carrageenan-induced hind paw edema in rats, a standard model for acute inflammation, revealed that indazole derivatives significantly and dose-dependently inhibited the inflammatory response. nih.govresearchgate.net The proposed mechanisms for this anti-inflammatory action include the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and the scavenging of free radicals. nih.govresearchgate.net

Antioxidant Activity:

Table 3: Other Biological Activities of Indazole Derivatives
ActivityExample Derivative ClassMechanism/Effect
Anti-inflammatoryIndazole, 5-aminoindazole, 6-nitroindazoleInhibition of COX-2, pro-inflammatory cytokines, and free radicals nih.govresearchgate.net
AntioxidantN-(6-indazolyl) benzenesulfonamide (B165840) derivativesFree radical scavenging (DPPH and ABTS assays) nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 1h Indazol 7 Ol Derivatives

Impact of Substituents on Indazole Core Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Modifications at the C3, C7, N1, and N2 positions, as well as on the fused benzene (B151609) ring (C4, C5, C6), can profoundly influence the molecule's interaction with its biological target. These substitutions affect the compound's electronic distribution, steric profile, and hydrogen bonding capabilities, which collectively dictate its potency and selectivity. d-nb.infonih.gov

The C3 position of the indazole ring is a crucial site for substitution, and functionalization at this position plays a key role in modulating the pharmaceutical activity of derivatives. mdpi.comchim.it While direct alkylation at C3 is often challenging, its substitution is frequently observed in potent bioactive compounds, particularly kinase inhibitors. chim.it

Table 1: Effect of C3-Methyl Substitution on Pim Kinase Inhibition Data adapted from related azaindazole series.

CompoundC3-SubstituentPim-1 Kᵢ (μM)Fold Increase in Potency
56a -H1.3–6-
56b -CH₃0.2–0.8~6x

The substituent at the C7 position exerts a strong influence on the electronic properties of the indazole ring and can serve as a key interaction point with biological targets. austinpublishinggroup.com The hydroxyl group (-OH) at C7 in 3-methyl-1H-indazol-7-ol is a versatile functional group that can act as both a hydrogen bond donor and acceptor, making it critical for anchoring the molecule within a protein's active site.

The electronic nature of the C7 substituent has also been shown to direct the regioselectivity of N-alkylation, a critical factor for biological activity. Studies have demonstrated that placing a strong electron-withdrawing group, such as a nitro (-NO₂) or carboxylate (-CO₂Me) group, at the C7 position confers excellent selectivity for N2 alkylation (≥96%). d-nb.infonih.gov Although the hydroxyl group is electron-donating, this finding underscores the electronic sensitivity of the C7 position in modulating the reactivity and, consequently, the biological profile of the indazole core.

Furthermore, compounds such as 7-nitroindazole are known inhibitors of nitric oxide synthase, confirming that the C7 position is a biologically significant interaction domain. austinpublishinggroup.com Modification of the C7-hydroxyl group, for example, through etherification to a methoxy (B1213986) group (as in 7-methoxyindazole), alters its hydrogen-bonding potential and can fine-tune the compound's activity and selectivity. austinpublishinggroup.com

The biological activities of N1 and N2 isomers can differ dramatically. For example, the FDA-approved tyrosine kinase inhibitor Pazopanib is an N2-substituted indazole derivative. beilstein-journals.org The isolation of the desired regioisomer is a critical challenge in the synthesis of many indazole-based drugs. nih.govpnrjournal.com The regiochemical outcome of N-alkylation is influenced by steric and electronic effects of other substituents on the indazole ring. nih.gov As noted previously, electron-withdrawing groups at C7 favor N2 substitution, while bulky substituents at C3 can influence the N1/N2 ratio. nih.govnih.gov This interplay allows for the strategic design of precursors that favor the formation of the more active regioisomer.

Table 2: Influence of C7 Substituents on N-Alkylation Regioselectivity Data from Keating et al., 2021.

Indazole CoreN-Alkylation ConditionsN1 Product (%)N2 Product (%)
7-NitroindazoleK₂CO₃, MeI, Acetone496
Methyl 1H-indazole-7-carboxylateK₂CO₃, MeI, Acetone496

Substitutions at the C4, C5, and C6 positions of the fused benzene ring are commonly used to optimize the potency, selectivity, and physicochemical properties of indazole-based compounds. These positions extend into solvent-exposed regions or specific sub-pockets of a target protein, allowing for tailored interactions.

SAR studies have provided clear insights into the effects of these substitutions:

Position C5: In a series of 1H-indazole-3-carboxamide derivatives designed as GSK-3β inhibitors, a methoxy group at C5 was found to be significantly more potent than a methyl group, suggesting the importance of a hydrogen bond acceptor at this position for high potency. nih.gov

Positions C5 and C6: For a series of indazole derivatives designed as antibacterial agents targeting DNA gyrase B, compounds substituted at the C5 and C6 positions showed improved hydrogen bond interactions and better activity. eurekaselect.com

Position C6: A 6-bromo substituent has been incorporated into the synthesis of potent VEGFR-2 kinase inhibitors, indicating that a halogen at this position can provide beneficial interactions, potentially through halogen bonding or by serving as a synthetic handle for further modifications. chim.it

These examples show that the benzene portion of the indazole scaffold is not merely a structural support but an active participant in molecular recognition, and its decoration is a key strategy for optimizing biological activity.

Pharmacophore Elucidation for Target Interaction

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For indazole derivatives, particularly those targeting protein kinases, a general pharmacophore model has emerged from numerous studies. nih.govugm.ac.id

The core features of this pharmacophore typically include:

A Hinge-Binding Motif: The indazole ring itself is a highly effective "hinge-binder." The N1-H group acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This allows the scaffold to form one or more critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govmdpi.com

Hydrophobic Pockets: Substituents on the indazole core are positioned to interact with specific hydrophobic pockets within the ATP-binding site. The C3-methyl group, for instance, often occupies a small hydrophobic region, while larger groups on the benzene ring or at the N1 position can extend into larger, more solvent-exposed areas. nih.govnih.gov

Hydrogen Bond Donors/Acceptors: Additional hydrogen bond donors or acceptors, such as the C7-hydroxyl group, provide further anchor points that increase binding affinity and contribute to selectivity. austinpublishinggroup.com

In one study focused on fibroblast growth factor receptor (FGFR) kinases, a de novo design approach identified an indazole-based pharmacophore as a potent inhibitor. nih.gov Similarly, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors consisted of hydrophobic, hydrogen bond acceptor, and aromatic interaction features, all of which can be mapped onto a substituted indazole scaffold. ugm.ac.id

Design Principles for Optimized Bioactivity

Based on the extensive SAR studies of indazole derivatives, several key design principles can be formulated to guide the development of new, optimized bioactive compounds:

Control N-Substitution Regiochemistry: The choice between N1 and N2 substitution is critical and must be deliberately controlled, as it fundamentally alters the molecule's 3D structure and biological activity. The regioselectivity can be guided by the judicious placement of sterically demanding or electronically influential groups at other positions on the ring, such as C3 and C7. d-nb.infonih.gov

Utilize the C3 Position for Hydrophobic Interactions: The C3 position is ideal for introducing small alkyl or aryl groups to engage with hydrophobic pockets in the target's active site. A methyl group often provides a good balance of potency enhancement without excessive steric bulk. nih.gov

Incorporate Key Hydrogen Bonding Groups: Functional groups capable of hydrogen bonding, such as the hydroxyl group at C7, should be strategically placed to act as anchors. Modifying these groups (e.g., via etherification or esterification) can fine-tune binding affinity and selectivity. austinpublishinggroup.com

Decorate the Benzene Ring for Selectivity and Potency: The C4, C5, and C6 positions should be explored with a variety of substituents (e.g., halogens, methoxy groups, small alkyl chains) to probe for additional interactions in sub-pockets of the target protein. This is a powerful strategy for improving both potency and selectivity against off-target proteins. nih.goveurekaselect.com

Leverage the Indazole Core as a Scaffold: The rigid, planar indazole core should be treated as a stable and reliable scaffold for presenting pharmacophoric elements in a precise spatial orientation. The primary design effort should focus on the identity and placement of substituents that emanate from this core. nih.govnih.gov

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space of indazole derivatives to develop novel therapeutic agents with improved potency, selectivity, and drug-like properties.

Mechanistic Investigations of 3 Methyl 1h Indazol 7 Ol Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 3-methyl-1H-indazol-7-ol have been investigated for their ability to inhibit several classes of enzymes, playing crucial roles in disease pathogenesis. These investigations have elucidated the specific molecular interactions and mechanisms through which these compounds exert their inhibitory effects.

Kinase Inhibition (e.g., FGFR, EGFR, CDK, Tyrosine Kinases, c-MET)

The indazole core is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the indazole scaffold have shown potent inhibitory activity against several kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrations in this pathway are implicated in various cancers. Research into 1H-indazol-3-amine derivatives has identified potent inhibitors of FGFR1 and FGFR2. For instance, compound 2a , featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrated significant inhibitory activity against FGFR1 and FGFR2 with IC50 values of less than 4.1 nM and 2.0 nM, respectively. researchgate.net Another study on indazole derivatives identified compound 9u as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM. selleckchem.com These findings highlight the potential of the indazole scaffold in developing selective FGFR inhibitors.

c-MET Inhibition: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-MET pathway is associated with numerous human cancers. A novel series of ATP-competitive type-III inhibitors of wild-type and D1228V mutant c-MET have been developed based on a 5-(3-Methyl-1H-indazol-7-yl)-1-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione scaffold. selleckchem.comresearchgate.net Furthermore, a potent and highly selective c-MET inhibitor, c-MET inhibitor 7 , which incorporates a 3-methyl-1H-indazol-6-yl moiety, has been shown to inhibit wild-type and D1228V mutant c-MET with IC50 values of 0.90 µM and 0.09 µM, respectively. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) Inhibition: While specific studies on this compound derivatives targeting EGFR and CDKs are not extensively detailed in the available literature, the broader family of indazole derivatives has been explored for such activities. The general mechanism for kinase inhibition by these ATP-competitive inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Tyrosine Kinase Inhibition: Many indazole derivatives function as broad-spectrum or specific tyrosine kinase inhibitors. Their mechanism of action generally involves competing with ATP for the binding site on the tyrosine kinase domain, thus inhibiting autophosphorylation and the subsequent downstream signaling pathways that regulate cellular processes like proliferation, survival, and angiogenesis.

Interactive Table of Indazole-Based Kinase Inhibitors and their IC50 Values

CompoundTarget KinaseIC50 (nM)
2aFGFR1<4.1
2aFGFR22.0
9uFGFR13.3
c-MET inhibitor 7 (wild-type)c-MET900
c-MET inhibitor 7 (D1228V mutant)c-MET90

IDO1 Pathway Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites, which suppresses T-cell proliferation and promotes immune tolerance, allowing cancer cells to evade immune surveillance. nih.gov

A series of N′-hydroxyindazolecarboximidamides have been designed and synthesized as novel IDO1 inhibitors. These compounds are thought to interact with the heme iron in the active site of IDO1, thereby blocking its catalytic activity. This inhibition prevents the degradation of tryptophan, thus restoring T-cell function and enhancing anti-tumor immunity.

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in intracellular signal transduction. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in the control of motor function, cognition, and emotion.

Inhibition of PDE10A leads to an increase in the levels of cAMP and cGMP in these neurons, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. While specific derivatives of this compound have not been prominently featured as PDE10A inhibitors in the reviewed literature, the broader class of heterocyclic compounds, including indazole analogues, has been investigated for this target.

PARP1/2 Inhibition

Poly(ADP-ribose) polymerases 1 and 2 (PARP1 and PARP2) are nuclear enzymes that play a critical role in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand DNA breaks. The mechanism of PARP inhibitors involves binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of damage.

In cells with deficient homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated BER leads to the accumulation of unrepaired single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.

A novel series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of PARP1 and PARP2. One such compound, MK-4827 , demonstrated excellent inhibition of PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively. abmole.comresearchgate.net

Interactive Table of an Indazole-Based PARP Inhibitor and its IC50 Values

CompoundTarget EnzymeIC50 (nM)
MK-4827PARP13.8
MK-4827PARP22.1

Receptor Interaction Mechanisms

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with specific cell surface receptors, acting as antagonists to modulate their signaling pathways.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a potent vasodilator and is implicated in the pathophysiology of migraine headaches. nih.gov During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cerebral blood vessels and transmission of pain signals. nih.gov

CGRP receptor antagonists block the binding of CGRP to its receptor, thereby preventing the downstream signaling events that lead to vasodilation and pain. This mechanism has been a successful strategy for the development of acute migraine treatments.

A highly potent and selective CGRP receptor antagonist, BMS-742413 , is a derivative of a closely related 7-methyl-1H-indazol-5-yl scaffold. This compound acts as a competitive antagonist at the CGRP receptor, effectively blocking the actions of endogenous CGRP and providing relief from migraine symptoms.

Serotonin (B10506) Receptor Modulation

Derivatives of the indazole scaffold have been identified as modulators of serotonin (5-HT) receptors. nih.gov The indazole moiety is a key structural feature in compounds designed to act as antagonists for receptors like the 5-HT₃ subtype. In the context of broader drug discovery, indazole-piperazine based compounds have been synthesized and evaluated as potential multi-target ligands for treating complex neurological disorders such as schizophrenia. nih.gov

In one such study, a series of novel indazole derivatives were assessed for their binding affinities at dopamine (B1211576) D₂, and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov This research highlights the versatility of the indazole scaffold in designing ligands that can interact with multiple G-protein-coupled receptors (GPCRs) implicated in neuropsychiatric conditions. The binding affinities of selected compounds from this research are detailed below. nih.gov

Table 1: Binding Affinities (Kᵢ, nM) of Selected Indazole Derivatives at Serotonin and Dopamine Receptors

Compound D₂ 5-HT₁ₐ 5-HT₂ₐ
1 102 ± 11 2.5 ± 0.2 16.2 ± 0.9
10 103 ± 15 2.3 ± 0.2 2.5 ± 0.1
11 229 ± 25 4.6 ± 0.4 1.1 ± 0.1
D2AAK3 (Reference) 450 ± 50 2.1 ± 0.1 5.0 ± 0.3

Data sourced from radioligand binding assays. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Arrest)

A significant mechanism through which indazole derivatives exert their anti-tumor effects is by modulating cellular pathways that control cell proliferation and survival, such as the cell cycle and apoptosis.

Research into a series of 3-amino-1H-indazole derivatives revealed that specific compounds could induce cell cycle arrest and apoptosis. The derivative known as W24 was found to cause G₂/M cell cycle arrest in HGC-27 gastric cancer cells. nih.gov This arrest was associated with the regulation of key cell cycle and apoptotic proteins, including Cyclin B1, BAD, and Bcl-xL. nih.gov

Similarly, another 1H-indazole-3-amine derivative, compound 6o, demonstrated a promising ability to induce apoptosis in chronic myeloid leukemia (K562) cells. nih.gov Mechanistic studies showed that compound 6o's pro-apoptotic effect is mediated through the p53/MDM2 pathway. nih.govnih.gov It was observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov When K562 cells were treated with compound 6o for 48 hours, a dose-dependent increase in the total apoptosis rate was observed, rising to 37.72% at a concentration of 14 µM. nih.gov

Table 2: Effects of Indazole Derivatives on Cellular Pathways and Regulatory Proteins

Compound Cell Line Effect Key Modulated Proteins
W24 HGC-27 (Gastric Cancer) G₂/M Cell Cycle Arrest, Apoptosis ↑ Cyclin B1, ↑ BAD, ↑ Bcl-xL
6o K562 (Leukemia) Apoptosis ↑ Bax, ↓ Bcl-2 (via p53/MDM2 pathway)

"↑" indicates upregulation or increased expression; "↓" indicates downregulation or decreased expression.

Molecular Basis of Biological Efficacy

The biological efficacy of this compound and related indazole derivatives is rooted in their ability to interact with and inhibit specific molecular targets, primarily protein kinases, which are crucial for cell signaling and growth.

The anti-tumor activity of 3-amino-1H-indazole derivatives, including compound W24, has been directly linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival. nih.govnih.gov

Further studies have identified other specific kinase targets for different classes of indazole derivatives. A series of 1H-indazole-3-carboxamide derivatives were developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression and metastasis. nih.gov The representative compound, 30l, exhibited excellent inhibitory activity against PAK1 with an IC₅₀ value of 9.8 nM. nih.gov Structure-activity relationship (SAR) analysis revealed that the compound's potency and selectivity were critically dependent on the presence of an appropriate hydrophobic ring and a hydrophilic group. nih.gov

The indazole scaffold has proven to be a versatile template for targeting a range of kinases. For instance, various amino-indazole derivatives have been synthesized to target Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma. wjgnet.com

Table 3: Molecular Targets and Efficacy of Representative Indazole Derivatives

Derivative Class Compound Molecular Target Efficacy (IC₅₀)
3-Amino-1H-indazole W24 PI3K/AKT/mTOR pathway 0.43-3.88 µM (on various cancer cells)
1H-Indazole-3-carboxamide 30l PAK1 9.8 nM
1H-Indazole-3-amine 6o p53/MDM2 pathway modulator 5.15 µM (on K562 cells)
Amino-indazole 7v FGFR4 Not specified in source

IC₅₀ represents the concentration required to inhibit 50% of the target's activity or cell growth.

Preclinical Research and Development of 3 Methyl 1h Indazol 7 Ol Based Agents

In Vivo Efficacy Studies in Disease Models

In a preclinical disease model, BMS-742413 demonstrated robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow, a key physiological event in migraine pathology nih.gov. This in vivo activity highlights the potential for methyl-indazole derivatives to effectively modulate biological targets and produce a therapeutic effect in a relevant animal model.

Table 1: In Vivo Efficacy of a Structurally Related Methyl-Indazole Compound

CompoundDisease ModelAnimal ModelKey Finding
BMS-742413Migraine (CGRP-induced facial blood flow)MarmosetDose-dependent inhibition of CGRP-induced increases in facial blood flow nih.gov

Toxicological Profiling and Safety Assessment

The toxicological profile of investigational compounds is a critical component of preclinical development. For BMS-742413, which contains a methyl-indazole core, the toxicological assessment was favorable. The compound was reported to have an excellent toxicological profile, a crucial characteristic for its development as a therapeutic agent nih.gov. This suggests that the methyl-indazole scaffold may be well-tolerated, though specific toxicological data for 3-methyl-1H-indazol-7-ol itself is not publicly available. General toxicological evaluations for novel compounds often include assessments of mutagenicity, clastogenicity, and short-term and subchronic oral toxicity studies in animal models to determine the no-observed-adverse-effect-level (NOAEL) nih.gov.

Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and effect on the body. For the methyl-indazole derivative BMS-742413, key pharmacokinetic parameters were evaluated to support its development for intranasal delivery. The compound was found to have good intranasal bioavailability in rabbits, indicating efficient absorption through the nasal mucosa nih.gov. Furthermore, it displayed excellent aqueous solubility and oxidative stability, which are desirable properties for a drug candidate nih.gov.

The pharmacodynamic effect of BMS-742413 was demonstrated by its potent antagonism of the CGRP receptor, leading to the observed inhibition of CGRP-induced facial blood flow in marmosets nih.gov.

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Properties of a Structurally Related Methyl-Indazole Compound

CompoundParameterFinding
BMS-742413Aqueous SolubilityExcellent nih.gov
Oxidative StabilityExcellent nih.gov
Bioavailability (Intranasal, Rabbit)Good nih.gov
Pharmacodynamic EffectPotent CGRP receptor antagonist nih.gov

Formulation Strategies for Enhanced Delivery

Effective drug delivery is essential for optimizing the therapeutic potential of a compound. For agents based on the this compound scaffold, various advanced formulation strategies could be employed to enhance their delivery, particularly if challenges such as poor solubility or bioavailability are encountered. While specific formulation studies for this compound are not documented, general approaches for similar small molecules are well-established.

Nanoparticle-Based Systems: Encapsulating the drug in polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. These systems can be tailored for controlled release and targeted delivery nih.gov.

Cyclodextrin Inclusion Complexes: Cyclodextrins are capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability nih.gov.

Intranasal Delivery: As demonstrated with the structurally related compound BMS-742413, an intranasal formulation can be a viable strategy for rapid onset of action, particularly for indications like migraine nih.gov. This route bypasses first-pass metabolism and can provide direct access to the systemic circulation.

These formulation strategies represent potential avenues for the development of this compound-based agents into effective therapeutic products.

Advanced Analytical Characterization in 3 Methyl 1h Indazol 7 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. Different NMR techniques provide complementary information regarding the molecular framework, electronic structure, and dynamic processes like tautomerism.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for mapping the carbon-hydrogen framework of 3-methyl-1H-indazol-7-ol.

In ¹H NMR, the spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes singlets for the C3-methyl group and the N-H proton, and a set of coupled signals in the aromatic region for the protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) provide definitive information about the substitution pattern.

¹³C NMR spectroscopy complements this by detecting the carbon backbone. The spectrum would display signals for the methyl carbon, the sp²-hybridized carbons of the bicyclic core, including those bearing the methyl and hydroxyl groups. While specific data for this compound is not publicly available, analysis of related 3-methyl-1H-indazole structures provides expected chemical shift ranges.

Table 1: Expected NMR Data for this compound

Nucleus Assignment Expected Chemical Shift (δ) ppm Notes
¹H C3-CH₃ ~2.5 Singlet
¹H Aromatic C-H 6.5 - 8.0 Multiple signals, coupling pattern reveals substitution
¹H N1-H >10.0 Broad singlet, exchangeable with D₂O
¹H C7-OH Variable Broad singlet, exchangeable with D₂O
¹³C C3-CH₃ ~12

¹⁵N NMR for Tautomerism and Electronic Structure

Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium, as the nitrogen chemical shifts are highly sensitive to the electronic environment and bonding state. The N1 and N2 atoms in the 1H- and 2H-tautomers of this compound would have significantly different ¹⁵N chemical shifts. By analyzing the ¹⁵N NMR spectrum, researchers can identify the predominant tautomer in a given solvent and potentially quantify the equilibrium. This technique provides direct insight into the fundamental electronic structure of the heterocyclic ring system.

Solid-State NMR (CPMAS)

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR provides information about the compound in its crystalline or amorphous solid form. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common solid-state NMR technique used for ¹³C and ¹⁵N nuclei. For this compound, CPMAS NMR can determine the structure and tautomeric form present in the solid state, which may differ from that observed in solution. Furthermore, splittings or broadening of signals in CPMAS spectra can indicate the presence of multiple molecules in the crystallographic asymmetric unit or different packing arrangements.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

LC-MS for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample by separating the target compound from any impurities or byproducts from the synthesis.

Following separation, the mass spectrometer provides confirmation of the molecular weight of this compound. Using electrospray ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, which is used to confirm the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₈N₂O
Exact Mass 148.0637 g/mol

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would provide a wealth of structural information.

This analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It also reveals the crystal packing, showing how individual molecules are arranged in the unit cell, and details crucial intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the indazole N-H. This information is critical for understanding the compound's physical properties and its interactions in a biological context.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound

Chromatographic Methods (HPLC, UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques in the research and development of pharmaceutical compounds, including this compound. These methods are paramount for determining the purity of synthesized batches, identifying and quantifying impurities, and separating closely related compounds such as isomers. The development of robust and reliable chromatographic methods is a critical step in ensuring the quality and consistency of the compound for further studies.

The separation in HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For heterocyclic compounds like this compound, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

Method Development and Optimization

Developing a suitable HPLC or UPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired resolution, sensitivity, and analysis time.

Column Selection: The choice of the stationary phase is critical. C18 (octadecylsilyl) columns are widely used due to their versatility and ability to separate a broad range of compounds based on hydrophobicity. Other stationary phases, such as C8, phenyl, or cyano columns, may also be employed to achieve different selectivity for the parent compound and its potential impurities. The particle size of the stationary phase is also a crucial factor; UPLC columns utilize sub-2 µm particles, which provide higher resolution, faster analysis times, and greater sensitivity compared to the 3-5 µm particles typically used in HPLC.

Mobile Phase Composition: The mobile phase composition, particularly the ratio of the aqueous component to the organic modifier, significantly influences the retention time of the analyte. A higher concentration of the organic solvent generally leads to a shorter retention time. The aqueous phase is often buffered to control the pH, which can affect the ionization state of the analyte and thus its retention behavior. Additives like formic acid or trifluoroacetic acid are commonly used to improve peak shape. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate compounds with a wide range of polarities.

Detection: The chromophoric nature of the indazole ring system makes UV detection a suitable and widely used technique. The selection of the detection wavelength is based on the UV spectrum of this compound, typically at its wavelength of maximum absorbance (λmax), to ensure high sensitivity.

Purity Assessment

Once a method is developed, it can be used to assess the purity of this compound. A sample of the synthesized compound is dissolved in a suitable solvent and injected into the chromatograph. The resulting chromatogram shows a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For instance, a certificate of analysis for a related indazole derivative, (1-Methyl-1H-indazol-6-yl)methanol, reported a purity of 99.37% as determined by HPLC chemscene.com.

Separation of Isomers and Related Substances

In the synthesis of substituted indazoles, the formation of regioisomers is a common challenge. For example, during the synthesis of other complex indazoles, the separation of isomeric products was necessary researchgate.netmdpi.com. Chromatographic methods are crucial for separating these closely related structures. The subtle differences in the polarity and structure of isomers can be exploited by carefully optimizing the chromatographic conditions. In some cases, specialized chiral columns are required for the separation of enantiomers, a type of isomerism crucial in medicinal chemistry. While not directly about indazoles, studies on other nitrogen-containing heterocycles highlight the use of specific chiral stationary phases and both reversed-phase and normal-phase conditions to achieve enantioseparation mdpi.com.

The following tables illustrate typical parameters and results for HPLC and UPLC methods that could be applied to the analysis of this compound, based on common practices for similar heterocyclic compounds.

Table 1: Illustrative HPLC Method Parameters for Purity Determination of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Illustrative UPLC Method for Faster Purity Analysis and Impurity Profiling

ParameterCondition
Instrument Ultra-Performance Liquid Chromatography (UPLC) System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.05% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

Table 3: Example Purity Analysis Data for a Batch of this compound

Peak No.Retention Time (min)Area (%)Identification
12.50.15Unknown Impurity
24.899.50This compound
35.30.25Process Impurity A
46.10.10Unknown Impurity

These advanced chromatographic techniques, with their high resolving power and sensitivity, are fundamental tools in the chemical research of this compound, ensuring the identity, purity, and quality of the compound for any subsequent application.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 3-Methyl-1H-Indazol-7-ol Analogues

The therapeutic versatility of the indazole core is well-established, with numerous derivatives functioning as potent inhibitors of various enzymes and receptors. nih.gov Future research on analogues of this compound will likely expand this target landscape significantly. Given that many existing indazole-based drugs are kinase inhibitors, a primary avenue of investigation will be to explore their activity against a broader range of kinases implicated in diseases beyond cancer, such as inflammatory and neurodegenerative disorders. nih.govnih.gov

Systematic modification of the this compound structure could yield analogues targeting novel biological pathways. For instance, recent studies have identified indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a key epigenetic reader involved in cancer gene expression. Further exploration could uncover analogues with enhanced potency and selectivity for different bromodomain family members. Another promising area is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases; recently, novel indazole-based NLRP3 inhibitors were identified through DNA-encoded library screening. digitalmore.co

The exploration of these and other novel targets will be driven by structure-activity relationship (SAR) studies, where systematic variations of substituents on the indazole ring will be correlated with biological activity against newly identified targets.

Table 1: Examples of Biological Targets for Indazole Derivatives

Target Class Specific Examples Associated Diseases
Protein Kinases VEGFR, EGFR, FGFR, PLK4, ITK, c-Met Cancer, Inflammatory Diseases
Epigenetic Readers BRD4 Cancer
Inflammasome Components NLRP3 Inflammatory Diseases, Obesity

| Other Enzymes | PARP, IDO1 | Cancer |

Application in Combination Therapies

The future of cancer treatment increasingly lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. aacr.org Analogues of this compound, particularly those developed as kinase inhibitors or inhibitors of DNA repair pathways like Poly (ADP-ribose) polymerase (PARP), are prime candidates for such strategies.

One of the most successful indazole-based drugs, Niraparib, is a PARP inhibitor used for treating certain types of cancer. nih.gov The combination of PARP inhibitors with other agents is a major focus of current research. Synergistic effects have been observed when PARP inhibitors are combined with:

Chemotherapy and Radiotherapy : To enhance DNA damage in cancer cells. nih.govcancer.gov

Other Targeted Therapies : Including inhibitors of PI3K, ATR, and CHK1, often creating a "synthetic lethality" effect where the combination of two drugs is lethal to cancer cells while either drug alone is not. aacr.orgnih.gov

Immunotherapy : Particularly immune checkpoint inhibitors (e.g., anti-PD-L1). PARP inhibition can increase tumor antigen expression, making cancer cells more visible to the immune system and thus more susceptible to immunotherapy. nih.govwilliamscancerinstitute.com

Future research will involve designing analogues of this compound that are optimized for combination regimens. This includes developing compounds that not only have potent single-agent activity but also exhibit strong synergistic effects with other established and emerging cancer therapies.

Development of Targeted Delivery Systems

While indazole-based kinase inhibitors can be highly effective, their clinical use can be limited by off-target effects and dose-dependent side effects. nih.govbenthamdirect.com Targeted drug delivery systems offer a promising solution to these challenges by ensuring that the therapeutic agent is delivered specifically to the diseased tissue, thereby increasing efficacy and reducing systemic toxicity. nih.govbenthamdirect.com

For future analogues of this compound, the development of advanced nanocarrier-based delivery systems will be crucial. These systems can encapsulate the drug, protecting it from degradation and improving its pharmacokinetic profile. nih.gov Various types of nanocarriers are being explored for the delivery of kinase inhibitors and could be adapted for novel indazole compounds:

Lipid-Based Nanoparticles : Including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which are well-suited for delivering hydrophobic drugs. nih.govualberta.ca

Polymeric Nanoparticles : These can be engineered for controlled and sustained drug release. nih.gov

Inorganic Nanoparticles : Such as gold nanoparticles, which can be used for both therapy and diagnostics. mdpi.com

These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies or peptides) that recognize and bind to specific receptors overexpressed on cancer cells, leading to active tumor targeting. mdpi.com The integration of nanotechnology with the development of new this compound analogues represents a key strategy for creating safer and more effective medicines.

Translation from Preclinical to Clinical Studies

The ultimate goal of developing new therapeutic agents is their successful translation from preclinical research to clinical application. The indazole scaffold has a proven track record in this regard, with numerous derivatives having successfully navigated this pathway. researchgate.netrsc.orgresearchgate.net

Table 2: Selected Indazole Derivatives in Clinical Development or Use

Compound Name Primary Target(s) Therapeutic Area
Axitinib VEGFR Renal Cell Carcinoma
Pazopanib VEGFR, PDGFR, c-Kit Renal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib PARP Ovarian, Fallopian Tube, Peritoneal Cancer
Entrectinib TRK, ROS1, ALK Solid Tumors with specific gene fusions
ARRY-371797 p38α MAPK Dilated Cardiomyopathy

This table is not exhaustive but provides illustrative examples.

The successful clinical development of these compounds provides a roadmap for future analogues of this compound. The journey from a promising preclinical candidate to an approved drug involves rigorous testing for efficacy, safety, and pharmacokinetics in animal models, followed by phased clinical trials in humans. For novel indazole analogues, demonstrating a clear advantage over existing therapies, such as improved efficacy, a better safety profile, or a novel mechanism of action, will be critical for successful clinical translation. The initiation of a Phase 1 clinical study for BGE-102, an indazole-based NLRP3 inhibitor, highlights the continued potential for this scaffold to yield new clinical candidates for a variety of diseases. digitalmore.co

Emerging Methodologies in Indazole Research

Advances in synthetic organic chemistry are continually expanding the toolbox for creating novel and complex indazole derivatives. These emerging methodologies are crucial for generating diverse compound libraries for biological screening and for optimizing the properties of lead compounds.

Key innovative approaches in indazole synthesis and functionalization include:

C-H Activation : Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of the indazole core. nih.govresearchgate.net This allows for the introduction of new chemical groups at various positions on the ring system in a more efficient and atom-economical manner than traditional methods. mdpi.comresearchgate.net Rhodium, in particular, has been used effectively for this purpose. mdpi.comnih.gov

Photoredox Catalysis : Harnessing the energy of visible light, photoredox catalysis offers a green and sustainable approach to chemical synthesis. d-nb.info This methodology has been successfully applied to the synthesis of indazole derivatives, enabling reactions that are often difficult to achieve with conventional thermal methods. acs.orgnih.gov Dual catalysis systems, such as combining gold and photoredox catalysis, have also been developed to construct complex indazoles. d-nb.inforesearchgate.net

Electrochemical Synthesis : Electrosynthesis provides another environmentally friendly alternative for constructing and modifying the indazole scaffold. organic-chemistry.org

These cutting-edge synthetic strategies will accelerate the discovery of new this compound analogues with tailored biological activities and drug-like properties, fueling the pipeline of future therapeutic innovations. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-1H-indazol-7-ol?

The synthesis of indazole derivatives often involves cross-coupling reactions or cyclization strategies. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce substituents to the indazole core, while copper(I)-mediated click chemistry (e.g., azide-alkyne cycloaddition) may assist in functionalizing the 3-position . Solvent systems like PEG-400:DMF mixtures (e.g., 2:1 ratio) have been effective for similar indole syntheses, with purification via flash column chromatography (70:30 ethyl acetate:hexane) yielding high-purity products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize this compound?

Key NMR signals include:

  • ¹H NMR : A singlet for the methyl group at δ ~2.5 ppm (3H, s), aromatic protons in the indazole ring (δ 6.8–8.5 ppm), and a hydroxyl proton (δ ~10 ppm, broad if exchangeable).
  • ¹³C NMR : The methyl carbon at δ ~20–25 ppm, aromatic carbons (δ 110–150 ppm), and the hydroxyl-bearing carbon at δ ~155–160 ppm . Deuterated DMSO is recommended for resolving exchangeable protons.

Q. What solvent systems are suitable for solubility and stability testing?

Polar aprotic solvents like DMSO or DMF are ideal for dissolving indazole derivatives. Stability studies should assess pH-dependent degradation (e.g., acidic/basic conditions) and oxidation susceptibility. For example, storage under inert gas (N₂/Ar) at −20°C in amber vials can mitigate decomposition .

Q. How can chromatographic purity be optimized for this compound?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or TLC (70:30 ethyl acetate:hexane, Rf ~0.3–0.4) are standard methods. High-resolution mass spectrometry (HRMS) confirms molecular integrity (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies may arise from assay variability (e.g., cell-line specificity) or compound stability. Mitigation steps include:

  • Replicating assays with standardized protocols (e.g., ISO guidelines).
  • Cross-validating results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Computational docking to reconcile structure-activity relationships (SAR) with experimental data .

Q. How can computational modeling guide SAR studies for indazole derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular dynamics (MD) simulations predict binding modes to targets like kinases or phosphotransferases. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been computationally modeled for indazole interactions .

Q. What crystallographic techniques determine the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. Key parameters:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Refinement of hydrogen-bonding networks (e.g., O−H···N interactions).
  • Validation via R-factor (<5%) and residual electron density maps .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies?

Isotopic tracing in metabolic or enzymatic assays clarifies reaction pathways. For instance, ¹³C-labeled methyl groups track methylation sites in vivo, while ¹⁵N-labeled indazoles map binding interactions in NMR-based titrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.